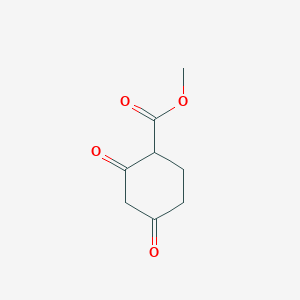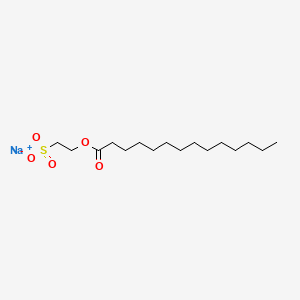
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt, also known as sodium myristoyl isethionate, is an anionic surfactant widely used in personal care products. It is known for its excellent cleansing, foaming, emulsifying, dispersing, wetting, and solubilizing properties. This compound is particularly valued for its mildness, making it suitable for use in formulations for sensitive skin and children’s products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt is synthesized through the esterification of tetradecanoic acid (myristic acid) with sodium isethionate. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 150-200°C and using an acid catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The process involves continuous mixing and heating of the reactants in large reactors, followed by purification steps to remove any unreacted materials and by-products. The final product is then dried and processed into a solid form for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester bond can be hydrolyzed, resulting in the formation of tetradecanoic acid and sodium isethionate.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfoethyl group, leading to the formation of sulfonic acid derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Tetradecanoic acid and sodium isethionate.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical and transdermal delivery systems.
Mecanismo De Acción
The mechanism of action of tetradecanoic acid, 2-sulfoethyl ester, sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of water, allowing it to emulsify oils and suspend dirt and other impurities. This action is facilitated by the hydrophilic sulfoethyl group and the hydrophobic tetradecanoic acid chain, which interact with water and oil, respectively .
Comparación Con Compuestos Similares
Similar Compounds
Sodium lauryl sulfate: Another anionic surfactant with strong cleansing properties but higher potential for skin irritation.
Sodium cocoyl isethionate: Similar in structure but derived from coconut fatty acids, offering mildness and good foaming properties.
Sodium stearoyl lactylate: Anionic surfactant used in food and personal care products, known for its emulsifying properties.
Uniqueness
Tetradecanoic acid, 2-sulfoethyl ester, sodium salt stands out due to its balance of effective cleansing and mildness, making it suitable for sensitive skin formulations. Its biodegradability and stability in weak acids and bases further enhance its appeal for use in environmentally friendly products .
Propiedades
Número CAS |
37747-10-7 |
|---|---|
Fórmula molecular |
C16H32NaO5S |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
sodium;2-tetradecanoyloxyethanesulfonate |
InChI |
InChI=1S/C16H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)21-14-15-22(18,19)20;/h2-15H2,1H3,(H,18,19,20); |
Clave InChI |
NMFVALVKFMDONN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCCS(=O)(=O)O.[Na] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


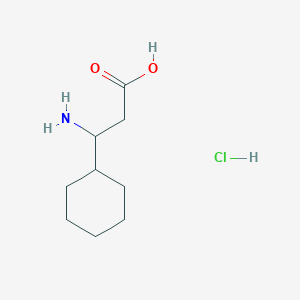
![5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine](/img/structure/B3263571.png)
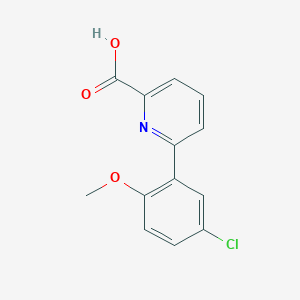
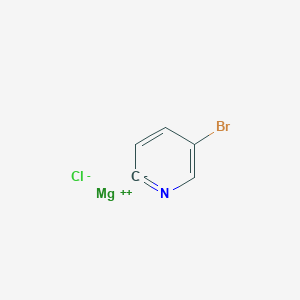
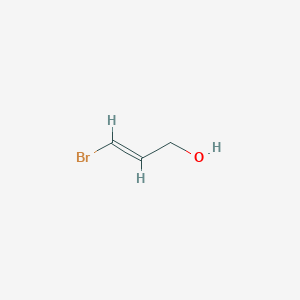

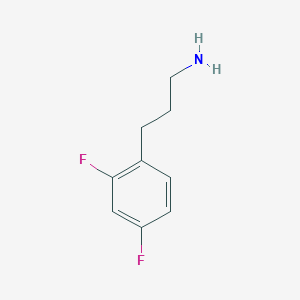
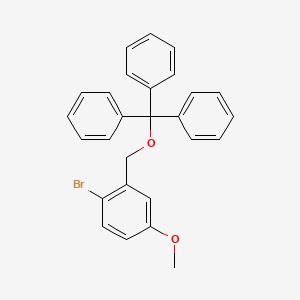
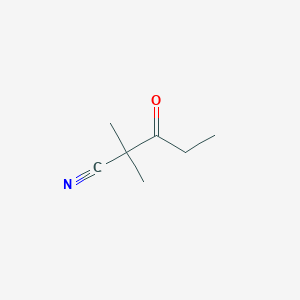

![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B3263635.png)
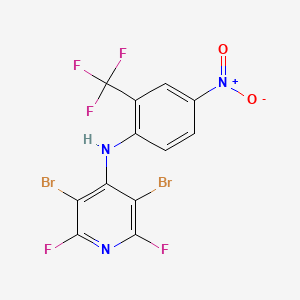
![1-[(Pyridin-3-yl)methyl]imidazolidin-2-one](/img/structure/B3263650.png)
